molecular formula C30H40ClNO4 B1682829 Vapiprost hydrochloride CAS No. 87248-13-3

Vapiprost hydrochloride

Cat. No.: B1682829
CAS No.: 87248-13-3
M. Wt: 514.1 g/mol
InChI Key: ZYOBZRTZRQKKNC-UGNABIHOSA-N
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Description

Vapiprost hydrochloride is a small molecule drug developed by GlaxoSmithKline. It is a potent and specific thromboxane A2 receptor antagonist. Thromboxane A2 is a compound involved in various physiological processes, including platelet aggregation and vasoconstriction. This compound has been studied for its potential therapeutic applications in cardiovascular diseases, respiratory diseases, and immune system disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vapiprost hydrochloride involves several key steps:

    Resolution of bicyclo[3.2.0]hept-2-en-6-one: This compound is resolved via the R-(+)-alpha-methylbenzylamine-bisulfite addition complex to provide the 1S-(-)-enantiomer.

    Formation of 3-endo-acetoxy-2-exo-bromobicyclo[3.2.0]heptan-6-one: This is achieved by treating the resolved compound with 1,3-dibromo-5,5-dimethylhydantoin.

    Reaction with piperidine: Followed by hydrolysis to give hydroxynorbornanone.

    Alkylation with biphenylmethylbromide: Under phase-transfer catalysis to yield norbornanone.

    Baeyer-Villiger oxidation: Followed by partial reduction with diisobutylaluminum hydride to give an aldehyde.

    Homologation to aldehyde: Using methoxymethylene-phosphorane and subsequent treatment with hydrochloric acid.

    Condensation and esterification: The aldehyde is condensed with carboxypropyltriphenylphosphorane in tetrahydrofuran and esterified with tritylchloride.

    Inversion of alcohol stereochemistry: Via oxidation with pyridine-sulfur trioxide complex in dimethylsulfoxide followed by reduction with diisobutylaluminum hydride.

    Hydrolysis with hydrochloric acid: To give the required acid.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Vapiprost hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    1,3-Dibromo-5,5-dimethylhydantoin: Used for bromination.

    Piperidine: Used in the reaction to form hydroxynorbornanone.

    Diisobutylaluminum hydride: Used for partial reduction.

    Methoxymethylene-phosphorane: Used for homologation.

    Pyridine-sulfur trioxide complex: Used for oxidation.

Major Products

The major products formed from these reactions include various intermediates leading to the final product, this compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vapiprost hydrochloride is unique in its high potency and specificity for the thromboxane A2 receptor. Its ability to effectively block this receptor makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1-;/t26-,27-,28-,30+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOBZRTZRQKKNC-UGNABIHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045689
Record name Vapiprost hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87248-13-3
Record name Vapiprost hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087248133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vapiprost hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VAPIPROST HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292V8Q1MXQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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